3,3-Dimethylindolin-2-one
Overview
Description
Synthesis Analysis
3,3-Dimethylindolin-2-one and its derivatives can be synthesized through various chemical reactions involving different substrates and conditions. For instance, the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates employs KO(t)Bu for the selective C-C coupling of an unreactive tertiary sp³ C-H bond. This method demonstrates remarkable selectivity towards tertiary sp³ C-H bonds over primary or secondary ones, enabling the synthesis of biaryl 5-phenylisoindolin-1-ones through biaryl and alkyl-aryl C-C coupling in a single step, potentially following a radical pathway that involves a 1,5-hydrogen atom transfer (Bhakuni et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of 3,3-dimethyl derivatives reveals complex geometries and bonding patterns. For example, the study on metal complexes of 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline shows detailed coordination compounds' structures with transition metal salts. The incorporation of ligands in these complexes, either in molecular or ionic form, highlights the versatility and complexity of the molecular structure of these derivatives (Sokol et al., 2004).
Chemical Reactions and Properties
3,3-Dimethylindolin-2-one derivatives participate in a range of chemical reactions, showcasing diverse chemical properties. Their reactions with secondary amines, for example, lead to the formation of novel compounds, further illustrating the reactive nature of these molecules and the potential for synthesizing a wide array of derivatives with varying properties and applications (Mugnoli et al., 1980).
Scientific Research Applications
Kinetic Isotope Effect in Indolin-2-ones : A study by Rzepa (2016) demonstrated that changing the substituent from nitro to amino in 1,3-dimethylindolin-2-ones leads to a decrease in free energy barriers and a change in transition state mode, which is crucial in understanding chemical reactions and designing new compounds (H. Rzepa, 2016).
Acidity of 1,3-dimethylindolin-2-one : Challis and Rzepa (1975) found that 1,3-dimethylindolin-2-one ionizes much faster than acetone and simple amides, making it one of the most acidic amides known. This property can be significant in organic chemistry and biochemistry research (B. C. Challis & H. Rzepa, 1975).
Molecular Structures of Indoline Derivatives : Eto et al. (1992) conducted a crystallographic analysis of isomeric compounds of 1-(4'-chlorobenzoyl)-2-(2''-hydroxynaphthyl)-3,3-dimethylindoline, revealing restricted rotation about a Csp3-Csp2 bond. Such studies are essential for understanding molecular conformations and designing drugs or materials with specific properties (M. Eto et al., 1992).
Synthesis of Indolinic Aminoxyls : Tommasi et al. (1999) synthesized a new series of indolinic aminoxyls using organolithium reagents, resulting in products with unique properties. Such synthetic methods are crucial in developing new compounds for various applications (G. Tommasi et al., 1999).
Csp3-H Functionalization : Zhou et al. (2017) studied the Csp3-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, identifying multiple pathways to generate intermediate radicals that can convert into 1,5-dimethylindoline-2,3-dione. This research contributes to the understanding of complex chemical reactions and synthetic pathways (Da‐Gang Zhou, P. Zhou, & Huanwang Jing, 2017).
Optical Nonlinearities of Indolin-2-ylidene Dyes : Li et al. (2006) investigated the third-order optical nonlinearities of 1,3-bis[(3,3-dimethylindolin-2-ylidene)methyl]croconine in solution, finding significant results with potential applications in photonic devices and materials science (Zhongyu Li et al., 2006).
Organic Electronics Applications : Liess et al. (2015) explored organic thin film transistors based on dipolar donor-acceptor polymethine dyes, showing promising charge carrier mobilities with potential for application in organic solar cells (Andreas Liess et al., 2015).
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310375 | |
Record name | 3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylindolin-2-one | |
CAS RN |
19155-24-9 | |
Record name | 19155-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Dimethylindolin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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